4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde
Description
4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with a bromine atom at the 4-position and a 3,5-dichlorophenoxy group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to the bioactivity often associated with halogenated phenoxy derivatives.
Properties
IUPAC Name |
4-bromo-2-(3,5-dichlorophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O2/c14-9-2-1-8(7-17)13(3-9)18-12-5-10(15)4-11(16)6-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJMPQFPVTUAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=CC(=CC(=C2)Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with 3,5-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Oxidation: Formation of 4-Bromo-2-(3,5-dichlorophenoxy)benzoic acid.
Reduction: Formation of 4-Bromo-2-(3,5-dichlorophenoxy)benzyl alcohol.
Scientific Research Applications
4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling processes.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Bromine and chlorine increase molecular weight and hydrophobicity, enhancing membrane permeability. Methoxy groups (as in 4-Bromo-2,5-dimethoxybenzaldehyde) reduce electrophilicity at the aldehyde group, limiting reactivity in condensation reactions .
- Bioactivity: The 3,5-dichlorophenoxy group in the target compound may mimic herbicidal activity seen in 2,4-dichlorophenoxyacetic acid derivatives . Brominated analogs like 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) demonstrate the significance of bromine in psychoactive compounds, though the aldehyde functionality here diverges in application .
Physicochemical Properties
- Melting/Boiling Points: The 3,5-dichlorophenoxy group likely elevates the melting point compared to methoxy-substituted analogs. For example, 3,5-dichlorosalicylaldehyde melts at 95–97°C , while methoxy derivatives (e.g., 4-Bromo-2,5-dimethoxybenzaldehyde) are liquids at room temperature.
- Solubility : Bromine and chlorine reduce aqueous solubility but improve organic solvent compatibility, critical for drug delivery systems .
Biological Activity
4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, toxicity, and applications in various fields.
Chemical Structure and Properties
The compound features a bromine atom and a dichlorophenoxy group attached to a benzaldehyde moiety. Its chemical formula is CHBrClO, and it has been characterized for its unique structural properties that contribute to its biological activity.
Research indicates that 4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde interacts with various biological targets. The presence of halogen atoms enhances its lipophilicity, allowing for better membrane penetration and interaction with cellular components.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cell signaling and proliferation.
- Antimicrobial Activity : It has shown potential against various bacterial strains, possibly through disruption of bacterial cell membranes or interference with metabolic processes.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways.
Biological Activity Data
A summary of biological activities observed for 4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde is presented below:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties, 4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde was tested against several bacterial strains. Results indicated significant inhibition of growth for Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of the bacterial cell wall integrity.
Case Study 2: Anticancer Activity
A research article reported that treatment with 4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde led to a reduction in cell viability of MCF-7 breast cancer cells by approximately 70% after 48 hours of exposure. Flow cytometry analysis revealed an increase in the proportion of cells undergoing apoptosis.
Toxicity Profile
While the compound exhibits promising biological activity, its toxicity must be considered. Acute toxicity studies have indicated that it can cause skin irritation and has harmful effects if ingested. The LD50 value is reported to be around 300 mg/kg in rodent models, suggesting moderate toxicity.
Applications in Research and Industry
Due to its biological activity, 4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde is being explored for:
- Drug Development : As a lead compound for developing new antimicrobial and anticancer agents.
- Biochemical Research : To study enzyme interactions and cellular signaling pathways.
- Agricultural Chemistry : Potential use as an agrochemical due to its herbicidal properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
